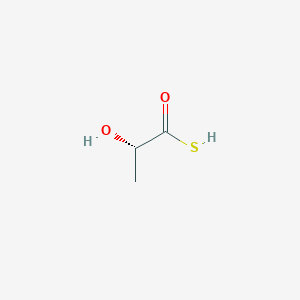
(2S)-2-Hydroxypropanethioic S-acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-Hydroxypropanethioic S-acid is a chiral compound with significant importance in various fields of chemistry and biochemistry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Hydroxypropanethioic S-acid typically involves the resolution of racemic mixtures. One common method is the reaction of a racemic mixture with an enantiomerically pure chiral reagent to form diastereomers, which can then be separated based on their different physical properties . For example, a racemic mixture of a chiral alcohol can be reacted with a pure chiral carboxylic acid to form diastereomeric esters, which are then separated and hydrolyzed to yield the enantiomerically pure alcohols .
Industrial Production Methods
Industrial production of this compound often involves large-scale resolution techniques, such as chromatographic methods where the stationary phase is a chiral reagent that adsorbs one enantiomer more strongly than the other . This method allows for the efficient separation of enantiomers on a preparative scale.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-Hydroxypropanethioic S-acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfonic acids, while reduction could produce thiols or alcohols.
Aplicaciones Científicas De Investigación
(2S)-2-Hydroxypropanethioic S-acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in coordination chemistry.
Biology: Plays a role in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which (2S)-2-Hydroxypropanethioic S-acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may act as a ligand that binds to metal ions, facilitating catalytic reactions. The stereochemistry of the compound is crucial in determining its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
®-2-Hydroxypropanethioic S-acid: The enantiomer of (2S)-2-Hydroxypropanethioic S-acid, with different stereochemistry and potentially different reactivity and applications.
2-Hydroxypropanoic acid: Lactic acid, which lacks the thiol group present in this compound.
2-Mercaptopropanoic acid: Thiolactic acid, which has a similar structure but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both hydroxyl and thiol groups, which confer distinct reactivity and applications compared to its analogs .
Propiedades
Número CAS |
57965-30-7 |
|---|---|
Fórmula molecular |
C3H6O2S |
Peso molecular |
106.15 g/mol |
Nombre IUPAC |
(2S)-2-hydroxypropanethioic S-acid |
InChI |
InChI=1S/C3H6O2S/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)/t2-/m0/s1 |
Clave InChI |
UKGVIOAJJOUOII-REOHCLBHSA-N |
SMILES isomérico |
C[C@@H](C(=O)S)O |
SMILES canónico |
CC(C(=O)S)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


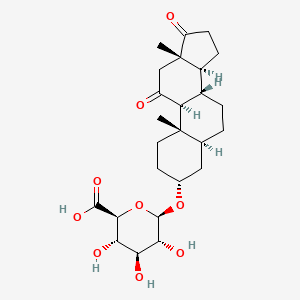
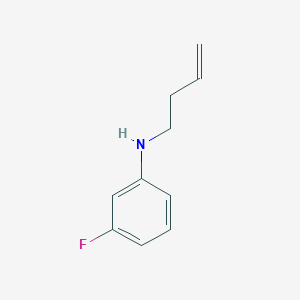
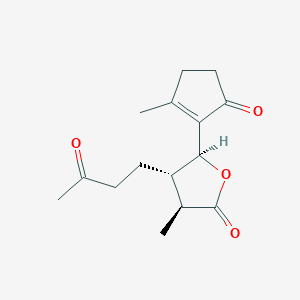
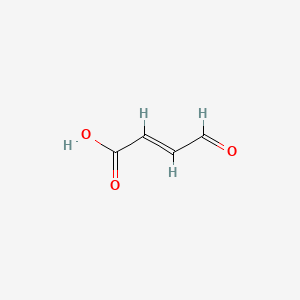
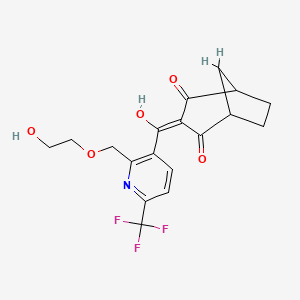
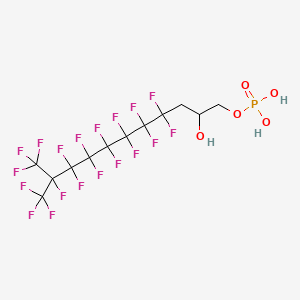
![benzyl N-[(2S)-1-hydroxy-4-phenylbutan-2-yl]carbamate](/img/structure/B13420879.png)
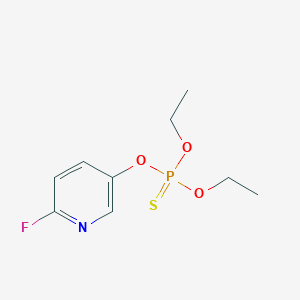
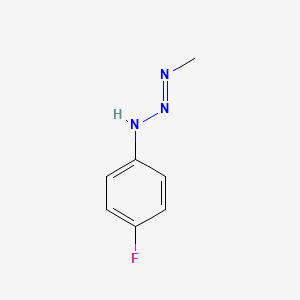
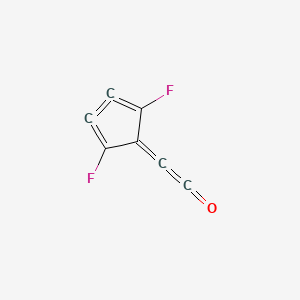

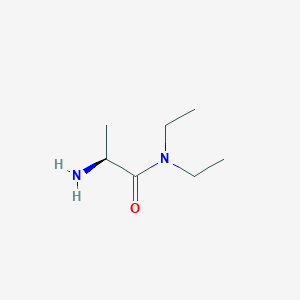
![Benzyl 2-prop-1-en-2-yl-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate](/img/structure/B13420906.png)

